molecular formula C21H24O4 B7752023 (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid

Cat. No.: B7752023
M. Wt: 340.4 g/mol
InChI Key: ZMGMTCOCLHXFAP-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylacrylic acid moiety substituted with methoxy and pentyloxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid typically involves the reaction of appropriate substituted benzaldehydes with malonic acid or its derivatives under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-methoxy-4-(pentyloxy)phenyl)-2-phenylacrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and pentyloxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-pentoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-4-8-13-25-19-12-11-16(15-20(19)24-2)14-18(21(22)23)17-9-6-5-7-10-17/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMTCOCLHXFAP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.